tert-Butyl3-(thiazol-2-yl)propanoate
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Overview
Description
tert-Butyl3-(thiazol-2-yl)propanoate is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl3-(thiazol-2-yl)propanoate typically involves the reaction of thiazole derivatives with tert-butyl propanoate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiazole, followed by the addition of tert-butyl propanoate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3-(thiazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
tert-Butyl3-(thiazol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl3-(thiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar reactivity.
Thiazolidine: A reduced form of thiazole with different chemical properties.
Sulfoxides and Sulfones: Oxidized forms of thiazole derivatives.
Uniqueness
tert-Butyl3-(thiazol-2-yl)propanoate is unique due to its specific combination of the thiazole ring and the tert-butyl propanoate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15NO2S |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
tert-butyl 3-(1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)5-4-8-11-6-7-14-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
MXVUKOMJPQMOID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=NC=CS1 |
Origin of Product |
United States |
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